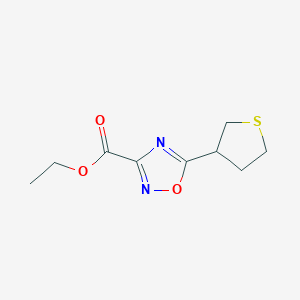

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

ethyl 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H12N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-3-4-15-5-6/h6H,2-5H2,1H3 |

InChI Key |

NUYAOPAINBHXIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CCSC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with acid derivatives such as acid chlorides or anhydrides. Amidoximes are prepared by the reaction of nitriles with hydroxylamine. The key step is the condensation and cyclodehydration to form the oxadiazole ring.

- Amidoxime formation: Nitrile + hydroxylamine → Amidoxime

- Cyclization: Amidoxime + acid chloride/anhydride → 1,2,4-oxadiazole ring

This approach is well-documented in the literature and patents, providing a foundation for the synthesis of substituted oxadiazoles including the target compound.

Preparation of the Tetrahydrothiophen-3-yl Substituent

The tetrahydrothiophen-3-yl group is a saturated sulfur-containing five-membered ring. Its introduction can be achieved by using appropriate tetrahydrothiophene derivatives as starting materials or intermediates, which can be functionalized to serve as substituents on the oxadiazole ring.

Specific Preparation of this compound

While direct literature on this exact compound is limited, analogous preparation methods can be inferred from related 3,5-disubstituted 1,2,4-oxadiazole syntheses:

Step 1: Synthesis of the amidoxime intermediate

Starting from a nitrile derivative of tetrahydrothiophene, reaction with hydroxylamine hydrochloride in aqueous ethanol under reflux conditions yields the corresponding amidoxime.Step 2: Preparation of ethyl acid chloride

Ethyl carboxylic acid derivatives are converted to ethyl acid chlorides using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.Step 3: Cyclization to form oxadiazole

The amidoxime is reacted with the ethyl acid chloride in the presence of a base (e.g., sodium hydroxide or organic bases like benzyltrimethylammonium hydroxide) in a suitable solvent such as 2-methyltetrahydrofuran or dichloromethane. The reaction is typically heated (50–70 °C) for several hours (up to 48 h) to promote cyclization and dehydration, forming the 1,2,4-oxadiazole ring.Step 4: Purification

The product is isolated by phase separation, washing, and recrystallization or filtration. Hot aqueous washes and azeotropic distillation are employed to remove solvents and impurities, yielding the pure this compound.

Alternative Synthetic Routes

Carbodiimide-mediated coupling

Amidoximes can be coupled with carboxylic acids using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at low temperatures, followed by heating to cyclize into the oxadiazole ring.One-pot synthesis

Some protocols allow for a "one-pot" process combining amidoxime formation and cyclization steps, improving efficiency and scalability.Use of protecting groups

Protecting groups such as tert-butyl esters or tert-butyldimethylsilyl (TBS) groups are sometimes employed to prevent side reactions during synthesis, especially when sensitive functional groups are present.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, aqueous ethanol | Ethanol/water | Reflux (~78) | 3–6 hours | 60–80 | Typical for nitrile to amidoxime conversion |

| Acid chloride preparation | Thionyl chloride or oxalyl chloride | Dichloromethane | 0–25 | 1–3 hours | 85–95 | Freshly prepared acid chloride preferred |

| Cyclization (oxadiazole ring) | Amidoxime + acid chloride + base | 2-Methyltetrahydrofuran or DCM | 50–70 | 24–48 hours | 70–90 | Heating promotes cyclodehydration |

| Purification | Aqueous washes, azeotropic distillation | Water, organic solvents | 60–100 | Variable | — | Removes impurities and solvents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazole derivatives .

Scientific Research Applications

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)

Ethyl 5-(4-Chlorophenyl)-1,2,4-Oxadiazole-3-Carboxylate

- Synthesis : Similar to NV930, utilizing 4-chlorobenzoyl chloride.

- Molecular weight: 252.66 g/mol; purity: 95% .

Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate

Ethyl 5-(Chloromethyl)-1,2,4-Oxadiazole-3-Carboxylate

- Synthesis : Reactivity of the chloromethyl group enables further functionalization. Molecular formula: C₆H₇ClN₂O₃ .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound that belongs to the oxadiazole family, characterized by its unique structure that includes a tetrahydrothiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂O₃S, with a molecular weight of 228.27 g/mol. The oxadiazole ring structure is known for its diverse reactivity and biological activity, making it significant in drug discovery.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer activity. This compound has shown promising results in various in vitro studies:

- Cytotoxicity : This compound demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The compound induced apoptosis in these cell lines through mechanisms involving increased expression of pro-apoptotic proteins such as p53 and caspase-3 activation .

- Comparative Efficacy : In comparative studies, this compound exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin in certain cancer models .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. This compound demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the tetrahydrothiophene moiety is believed to enhance its interaction with biological targets compared to other oxadiazoles lacking this feature.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 5-(methyl)-1,2,4-oxadiazole | Methyl group substitution | Strong anticancer activity |

| Ethyl 5-(chloromethyl)-1,2,4-oxadiazole | Chloromethyl group | Antimicrobial properties |

| Ethyl 5-(phenethyl)-1,2,4-oxadiazole | Phenethyl group | Neuroprotective properties |

Molecular docking studies suggest that this compound interacts with specific receptors involved in cancer pathways. These interactions often involve hydrophobic contacts and hydrogen bonding with amino acid residues in target proteins . The precise mechanisms remain under investigation but are critical for understanding the therapeutic potential of this compound.

Case Studies

Several studies have evaluated the biological activities of this compound:

- Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions starting from precursors like ethyl chlorooxadiazole derivatives. A common method includes:

- Step 1 : Reaction of ethyl 5-chloro-1,2,4-oxadiazole-3-carboxylate with tetrahydrothiophen-3-amine under reflux in ethanol to form an intermediate hydrazone.

- Step 2 : Cyclization using phosphorus pentachloride (PCl₅) or other dehydrating agents to form the oxadiazole ring .

- Key Conditions : Solvents (ethanol, DMF), temperature (60–100°C), and catalysts (e.g., H₂SO₄). Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Variables | Reference |

|---|---|---|---|---|

| PCl₅-mediated | 68 | 95 | Reflux, ethanol | |

| Thermal cyclization | 72 | 92 | 100°C, DMF |

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- X-ray crystallography : Using software like SHELXL (SHELX suite) for refinement of crystallographic data to determine bond lengths, angles, and ring conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the ester group (δ ~4.3 ppm for CH₂CH₃), oxadiazole ring (δ ~8.5 ppm for ring protons).

- FT-IR : Stretching vibrations for C=O (1720 cm⁻¹) and C=N (1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Discrepancies often arise from variations in assay design, microbial strains, or compound purity. Methodological solutions include:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing with controlled inoculum size and growth media.

- SAR Studies : Modify substituents (e.g., tetrahydrothiophenyl group) to isolate bioactive moieties. For example, replacing the tetrahydrothiophene with a thiadiazole ring enhanced activity against S. aureus in a 2024 study .

- Dose-Response Analysis : Establish EC₅₀ values across multiple cell lines to assess specificity .

Q. What strategies optimize reaction yield and purity during synthesis?

Critical factors include:

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve cyclization efficiency compared to ethanol .

- Catalyst Screening : Substoichiometric amounts of H₂SO₄ reduce side reactions (e.g., ester hydrolysis) .

- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How does the compound’s mesoionic nature influence its mechanism of action?

The mesoionic oxadiazole core enables membrane permeability and interaction with cellular targets:

- Enzyme Inhibition : Molecular docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the oxadiazole ring .

- Receptor Modulation : The tetrahydrothiophenyl group may enhance affinity for G-protein-coupled receptors (GPCRs) in anticancer assays .

Table 2 : Biological Activity Comparison

| Derivative | Target | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Parent compound | DHFR | 12.3 | Competitive inhibition | |

| Thiadiazole analog | GPCR | 8.7 | Allosteric modulation |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.